1-(cyclopropanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Beschreibung
Eigenschaften
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3S/c12-11(13,14)10-16-15-9(20-10)7-3-5-17(6-4-7)21(18,19)8-1-2-8/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLNVVOPRSASQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via a sulfonylation reaction using cyclopropylsulfonyl chloride and a suitable base.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and trifluoromethyl-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(cyclopropanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Features and Differences
The compound’s uniqueness lies in its cyclopropanesulfonyl and 5-(trifluoromethyl)-1,3,4-oxadiazole substituents. Below is a comparison with analogs reported in the literature:
Physicochemical Properties
- Lipophilicity : The query compound’s cyclopropane group may lower LogP slightly compared to aromatic sulfonyl analogs, balancing solubility and membrane penetration.
- Solubility: The trifluoromethyl group’s electronegativity could improve aqueous solubility relative to non-polar substituents like methylthio groups .
Biologische Aktivität
1-(Cyclopropanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C12H15F3N4O3S
- Molecular Weight : 354.35 g/mol
- CAS Number : 2548985-67-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group and the oxadiazole moiety are crucial for binding affinity and activity against specific receptors and enzymes.
Biological Activity Overview
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant effects through modulation of serotonin receptors (5-HT1A and 5-HT7) . In vivo studies have shown potential in reducing depressive-like behaviors in animal models.
- Anxiolytic Effects : Similar studies have highlighted anxiolytic properties, suggesting that the compound may outperform traditional anxiolytics like diazepam in certain tests .
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity, although detailed studies are required to elucidate specific mechanisms and efficacy against various pathogens .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or derived from this compound:
Pharmacological Profiles
The pharmacological profile of this compound reveals its potential as a multi-target agent:
Q & A
Q. Stability & Storage
- pH Sensitivity: The sulfonyl group hydrolyzes in strong acidic/basic conditions (pH <2 or >10). Use neutral buffers (e.g., PBS) for biological assays .
- Thermal Stability: Decomposition above 150°C (DSC data). Store at –20°C in amber vials to prevent photodegradation .
What computational methods are used to predict target interactions, and how do they align with experimental results?
Q. Advanced Mechanistic Studies
- Molecular Docking (AutoDock Vina): Predicts binding to kinase ATP pockets (e.g., EGFR) with docking scores ≤–8.0 kcal/mol .
- MD Simulations: Assess binding stability over 100 ns; RMSD <2 Å indicates stable target engagement .
- Validation: Correlation between computed binding affinity (Ki) and experimental IC50 values (R² >0.7 in related compounds) .
How do structural modifications (e.g., replacing cyclopropane with aryl groups) affect bioactivity?
Q. Structure-Activity Relationship (SAR)
- Sulfonyl Group Replacement: Aryl-sulfonyl analogs show 2–3x higher antimicrobial activity but increased cytotoxicity .
- Oxadiazole Substitution: 5-Methyl derivatives lose potency compared to trifluoromethyl, highlighting the CF3 group’s electronic effects .
What analytical strategies differentiate regioisomers during oxadiazole ring formation?
Q. Advanced Analytical Chemistry
- NOESY NMR: Detects spatial proximity between oxadiazole protons and adjacent groups .
- IR Spectroscopy: C=O stretches (~1750 cm⁻¹) in hydrazide intermediates vs. C=N stretches (~1600 cm⁻¹) in oxadiazole products .
What scale-up challenges occur when transitioning from milligram to gram-scale synthesis?
Q. Process Chemistry
- Exothermic Reactions: Sulfonylation requires controlled addition (dropwise) to prevent thermal runaway .
- Solvent Recovery: Replace DCM with toluene for easier recycling .
- Yield Drop: From 70% (small-scale) to 50% (gram-scale) due to mixing inefficiencies; mechanical stirring improves consistency .
How are metabolic pathways and degradation products identified in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
